(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one
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Overview
Description
The compound (3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one is a complex organic molecule with significant potential in various scientific fields. This compound features multiple hydroxyl and methoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the core oxolan-2-one structure, followed by the introduction of the hydroxy and methoxyphenyl groups through selective functionalization reactions. Common reagents used in these steps include protecting groups, oxidizing agents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups, altering the compound’s reactivity and solubility.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce polyhydroxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s hydroxyl and methoxy groups are of interest for studying enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.
Medicine
The compound’s potential medicinal properties are being explored, particularly its antioxidant and anti-inflammatory effects. It may serve as a lead compound for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials requiring specific functional group arrangements.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its hydroxyl and methoxy groups can form hydrogen bonds and other interactions, influencing biological pathways and cellular processes. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3,4-bis[(4-hydroxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one
- (3S,4S)-3,4-bis[(4-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one
Uniqueness
The presence of both hydroxy and methoxy groups in (3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one provides a unique combination of reactivity and stability. This dual functionality allows for diverse chemical modifications and applications, distinguishing it from similar compounds with only one type of functional group.
Properties
Molecular Formula |
C26H32O12 |
---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one |
InChI |
InChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(33)26(15,10-14-4-6-17(29)19(9-14)35-2)38-24-23(32)22(31)21(30)20(11-27)37-24/h3-6,8-9,15,20-24,27-32H,7,10-12H2,1-2H3/t15-,20+,21+,22-,23+,24?,26-/m0/s1 |
InChI Key |
YAVQULWQXQRTKS-CKRGKPNFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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